
4-(4-chlorophenyl)sulfanyl-8-(trifluoromethyl)quinoline-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline compounds has been extensively studied. For instance, the structure-activity studies have been expanded by branching at the alpha position of the C-2 benzyl side chain and through modification of substituents on the carboxylic A-ring of the quinoline . This resulted in the discovery of PSI-421 with marked improvement in aqueous solubility and pharmacokinetic properties .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring fused with a pyridine moiety, which is a characteristic of quinoline compounds . The planarity of the molecule, besides other factors, decides the efficiency of an inhibitor .Chemical Reactions Analysis
The compound has been found to be a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium . The adsorption of the compound over the metal surface obeys the Langmuir adsorption isotherm .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely influenced by its molecular structure. The adsorption of the compound depends mainly on physicochemical properties of the molecule such as functional groups, steric factor, molecular size, molecular weight, molecular structure, aromaticity, electron density at the donor atoms, p-orbital character of donating electrons and electronic structure of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthesis of Heterocyclic Derivatives : Ethyl 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate, a related compound, was synthesized and further processed to create various derivatives including pyrimidine, oxazinone, and s-triazolo compounds. These derivatives show the versatility of quinoline derivatives in synthesizing a range of heterocyclic compounds (Awad, Abdel-rahman, & Bakhite, 1991).
Formation of Quinoxalines and Quinolines : Research demonstrated the synthesis of a broad range of 2-substituted 3-(trifluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one, showcasing the structural flexibility and potential applications of quinoline and quinoxaline derivatives in chemical synthesis (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).
Development of Antileukotrienic Agents : The synthesis of 3-(4-{[4-(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl) prop-2-enoic acid and related compounds was explored for their potential as antileukotrienic drugs, highlighting the medicinal chemistry applications of quinoline derivatives (Jampílek et al., 2004).
Crystallography and Molecular Analysis
Crystal Structure Analysis : N-(4-acetylphenyl)quinoline-3-carboxamide, a compound structurally related to the queried chemical, underwent extensive structural analysis, including single crystal X-ray diffraction, emphasizing the importance of crystallography in understanding the properties of quinoline derivatives (Polo-Cuadrado et al., 2021).
Metalation and Functionalization Studies : Research on the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, including 4-(trifluoromethyl)quinoline, provided insight into the reactivity and chemical modification potential of quinoline derivatives (Schlosser & Marull, 2003).
Application in Metal Ion Extraction
- Chelating Ion Exchangers : Quinoline-2-carboxylic acids with different substituents were used to create styrene-divinylbenzene polymers for metal ion extraction, demonstrating the application of quinoline derivatives in environmental chemistry and material science (Moberg, Weber, Högberg, Muhammed, & Nilsson, 1990).
Wirkmechanismus
While the exact mechanism of action for this specific compound is not mentioned in the available resources, quinoline compounds are generally known for their diverse biological activities. For instance, PSI-421, a quinoline compound, has shown oral efficacy in animal models of arterial and venous injury .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-8-(trifluoromethyl)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3NO2S/c18-9-4-6-10(7-5-9)25-15-11-2-1-3-13(17(19,20)21)14(11)22-8-12(15)16(23)24/h1-8H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFDFAAWLNXXEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)O)SC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

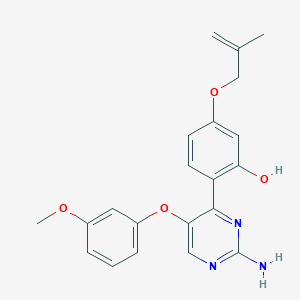

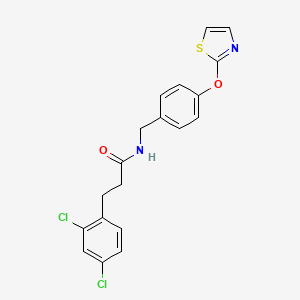
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2404644.png)
![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2404645.png)
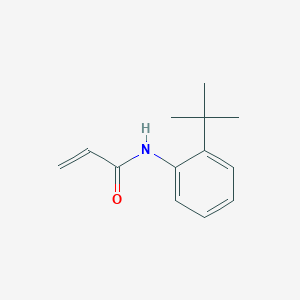
![5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2404649.png)
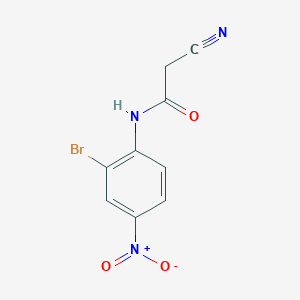
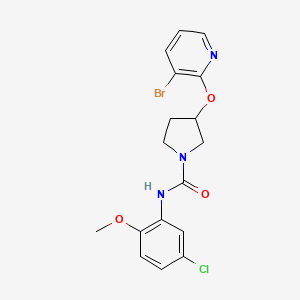
![N-(1-cyanocyclohexyl)-2-[3-(5-phenyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide hydrochloride](/img/structure/B2404654.png)


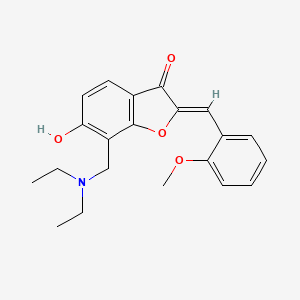
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2404664.png)